Heptaplatin (Sunpla, SKI-2053R) is a third-generation platinum-based antitumor agent belonging to the class of platinum-based antineoplastic drugs. [, , ] It is a cisplatin derivative developed as a potential improvement over earlier generations with a focus on enhanced efficacy and a more favorable toxicity profile. [, , , ] Heptaplatin has been approved for the treatment of gastric cancer in South Korea. [, , , ]
Heptaplatin is a third-generation platinum-based antitumor agent with promising antitumor activity. [, , ] Continued research is necessary to optimize its clinical use, overcome resistance, and develop novel strategies to enhance its efficacy and safety profile.
Heptaplatin is classified as a platinum coordination complex. Its chemical structure allows it to interact with DNA, leading to cytotoxic effects that inhibit cancer cell proliferation. The compound is primarily sourced from synthetic processes involving platinum and other ligands that enhance its solubility and bioavailability in biological systems.
The synthesis of Heptaplatin involves several steps that typically include the reaction of potassium tetrachloroplatinate(II) with various ligands under controlled conditions. A notable method described in literature involves a one-pot reaction that combines multiple components to yield the desired product efficiently.
This synthetic approach not only ensures high yields but also enhances the purity of the final compound, which is crucial for its subsequent biological evaluation.
Heptaplatin's molecular structure features a central platinum atom coordinated with various ligands that influence its reactivity and biological activity. The exact configuration can vary depending on the ligands used during synthesis.
The specific arrangement of ligands around the platinum atom plays a critical role in its interaction with DNA and subsequent antitumor activity.
Heptaplatin undergoes various chemical reactions that are essential for its function as an anticancer agent:
These reactions are crucial for understanding how Heptaplatin exerts its cytotoxic effects and contributes to its therapeutic profile.
The mechanism of action of Heptaplatin involves several key processes:
Studies have indicated that Heptaplatin's ability to overcome cisplatin resistance in certain cancer cell lines is attributed to its unique binding properties and lower nephrotoxicity compared to traditional platinum drugs .
These properties make Heptaplatin a favorable option for chemotherapy regimens.
Heptaplatin is primarily used in oncology for treating various cancers, particularly gastric cancer, where clinical trials have demonstrated significant efficacy when combined with other chemotherapeutic agents like 5-fluorouracil . Its development represents an important advancement in cancer treatment strategies aimed at overcoming drug resistance associated with traditional therapies such as cisplatin.
Heptaplatin (SKI-2053R) demonstrates distinct advantages over cisplatin in overcoming chemoresistance. Computational studies reveal its hydrolysis mechanism involves biphasic degradation: initial water addition triggers ring-opening of the malonate ligand, followed by a second hydrolysis step that releases malonate entirely. This generates highly reactive mono- and di-aquated species that readily bind DNA [2]. Crucially, these hydrolysis products exhibit reduced deactivation by cellular thiols like glutathione compared to cisplatin, partly due to steric hindrance from the bulky 1,3-dioxolane chelating ring [2] [9]. In cisplatin-resistant L1210 leukemia models, Heptaplatin forms DNA adducts more efficiently than cisplatin, correlating with enhanced cytotoxicity [1] [8]. Resistance factor analyses show Heptaplatin maintains significantly higher activity in resistant gastric cancer sublines (SNU-601/Cis), with only 29-fold resistance versus 49-56-fold for cisplatin/carboplatin [1].
Table 1: Comparative Resistance Factors of Platinum Agents in Cisplatin-Resistant Gastric Cancer Cells
Platinum Agent | Resistance Factor (SNU-601/Cis vs. Parental) | Key Resistance Mechanism Overcome |
---|---|---|
Cisplatin | 49-fold | Reduced cellular accumulation |
Carboplatin | 56-fold | Enhanced DNA repair |
Heptaplatin | 29-fold | Thiol-mediated detoxification |
Metallothionein (MT) overexpression is a well-established cisplatin resistance mechanism. Heptaplatin uniquely attenuates MT induction while showing lower dependence on MT for its cytotoxic activity. Gastric cancer cell lines with 80-fold differential MT expression (SNU-638 vs. SNU-601) exhibit only a 2.0-fold resistance difference to Heptaplatin, compared to 11.2-fold for cisplatin [1]. Molecular studies reveal Heptaplatin selectively inhibits cadmium-induced MT transcription but not zinc-induced expression, indicating metal-specific modulation of MT regulatory pathways [1]. In MT-transfected SNU-601 cells (SNU-601/MT), Heptaplatin shows paradoxical hypersensitivity despite MT overexpression, whereas cisplatin resistance increases. This suggests Heptaplatin’s cytotoxicity bypasses MT-mediated detoxification through:
Heptaplatin effectively triggers apoptosis in cisplatin-resistant models through mitochondrial pathway activation. Flow cytometry and DAPI staining in resistant gastric (SNU-601/Cis) and squamous carcinoma (SQ20B) cells demonstrate:
Heptaplatin’s DNA binding profile differs fundamentally from classical platinum agents. Density functional theory (DFT) analyses combined with CPCM solvation models reveal:
Table 2: DNA Adduct Profiles of Heptaplatin vs. Cisplatin
Characteristic | Heptaplatin | Cisplatin |
---|---|---|
Primary monoadduct target | Guanine N7 | Guanine N7 |
Dominant diadduct | G-A intrastrand crosslink | G-G intrastrand crosslink |
DNA bending angle | 30° ± 5° | 45° ± 8° |
NER recognition efficiency | Low (ERCC1-XPF independent repair) | High (ERCC1-XPF dependent) |
Accelerator mass spectrometry studies confirm Heptaplatin adducts exhibit prolonged persistence (>48h) in resistant cells, correlating with sustained γ-H2AX activation [4] [8]. This persistence stems from:
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6